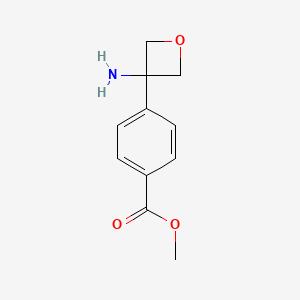
4-(Dimethylamino)-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-ethylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It features a dimethylamino group attached to the fourth carbon of a butanoic acid chain, with an ethyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-ethylbutanoic acid typically involves the alkylation of dimethylamine with an appropriate butanoic acid derivative. One common method is the reaction of 2-ethylbutanoic acid with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed via nucleophilic substitution, where the dimethylamino group replaces a leaving group on the butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or crystallization to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but with a benzoic acid core.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a butanoic acid chain.
N,N-Dimethyl-4-aminobenzoic acid: Another related compound with a different core structure.
Uniqueness
4-(Dimethylamino)-2-ethylbutanoic acid is unique due to its specific structural features, including the presence of both a dimethylamino group and an ethyl group on the butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-(dimethylamino)-2-ethylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-7(8(10)11)5-6-9(2)3/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
ANSOFTJUGMCXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



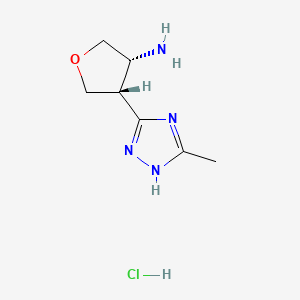
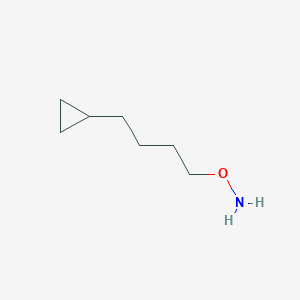
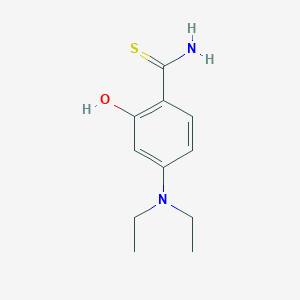


![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

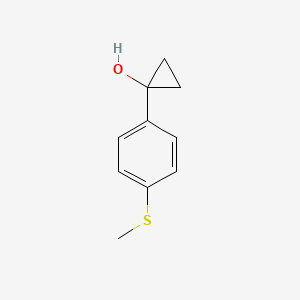

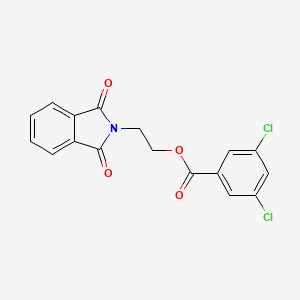
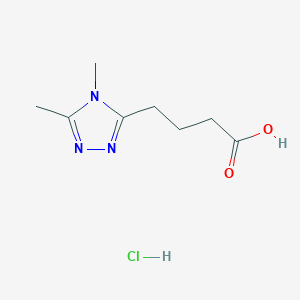
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)
